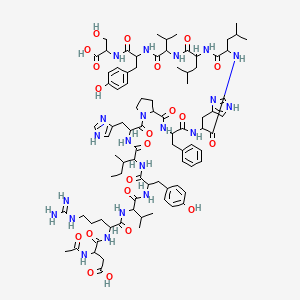
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic cannabinoid, often referred to by its common name, XLR-11. This compound is part of a class of synthetic cannabinoids that mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis. XLR-11 is known for its potent psychoactive effects and has been widely used in herbal smoking mixtures marketed as "legal highs" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: XLR-11 undergoes various chemical reactions, including:
Oxidation: XLR-11 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert XLR-11 to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of XLR-11 .
Applications De Recherche Scientifique
XLR-11 has been extensively studied for its effects on the endocannabinoid system. It is used as a research tool to investigate the pharmacological properties of synthetic cannabinoids and their interactions with cannabinoid receptors CB1 and CB2. Additionally, XLR-11 is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Mécanisme D'action
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
Comparaison Avec Des Composés Similaires
UR-144: Similar in structure but lacks the fluorine atom on the pentyl chain.
AM-2201: Contains a different substituent on the indole ring.
JWH-018: Another synthetic cannabinoid with a different chemical structure.
Uniqueness: XLR-11 is unique due to its fluorinated pentyl chain, which enhances its binding affinity to cannabinoid receptors and increases its potency compared to other synthetic cannabinoids .
Propriétés
Formule moléculaire |
C22H30FNO |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
Clé InChI |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid](/img/structure/B12352699.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)

![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)


![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
